Boc-d-asp(ochex)-oh

Catalog No.
S1768207
CAS No.
112898-18-7
M.F
C15H25NO6
M. Wt
315.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-d-asp(ochex)-oh

CAS Number

112898-18-7

Product Name

Boc-d-asp(ochex)-oh

IUPAC Name

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1

InChI Key

NLPQIWFEEKQBBN-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Synonyms

112898-18-7;boc-d-asp(ochex)-oh;Boc-D-Asp(OcHx)-OH;(R)-2-((tert-Butoxycarbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoicacid;Boc-D-asparticacid4-cyslohexylester;15073_ALDRICH;15073_FLUKA;MolPort-003-926-629;ZINC2528219;8974AC;AKOS015903655;CB-1660;AJ-38255;AK154818;KB-309761;FT-0679696;K-0977;N-Alpha-t-Boc-D-asparticbeta-cyclohexylester;I14-17891;(2R)-2-[(tert-butoxycarbonyl)amino]-4-(cyclohexyloxy)-4-oxobutanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O

Boc-d-Asp(OcHex)-OH, also known as Boc-D-aspartic acid 4-cyclohexyl ester, is a synthetic derivative of D-aspartic acid (D-Asp), an amino acid. It belongs to a class of compounds called protected amino acids, where a protecting group (Boc in this case) is attached to the amino group of the amino acid. This modification plays a crucial role in peptide synthesis [].

The "d" in the name indicates the stereochemistry of the molecule. D-Asp is the mirror image of the more common L-aspartic acid (L-Asp) found in proteins. The "OcHex" refers to the cyclohexyl group attached to the carboxylic acid group of the Asp residue [].

Boc-d-Asp(OcHex)-OH is significant in scientific research primarily due to its role as a building block in the synthesis of peptides containing D-aspartic acid. D-Asp has gained interest for its potential involvement in various physiological processes, including nerve cell function and hormone regulation []. By incorporating Boc-d-Asp(OcHex)-OH into peptide sequences, researchers can study the specific effects of D-Asp within these processes.


Molecular Structure Analysis

Boc-d-Asp(OcHex)-OH possesses a complex molecular structure with several key features:

  • Central Carbon Chain: The core structure is a four-carbon chain, common to all amino acids.
  • Carboxylic Acid Group (COOH): Located at one end of the chain, this functional group contributes to the acidic properties of the molecule.
  • Amino Group (NH2): Protected by a tert-butyloxycarbonyl (Boc) group, the amino group becomes available for peptide bond formation after deprotection.
  • D-Aspartic Acid Side Chain: This side chain consists of a second carboxylic acid group and a chiral center with the "d" configuration.
  • Cyclohexyl Ester: Attached to the side-chain carboxylic acid is a cyclohexyl group, providing another point for potential chemical modifications.

The presence of both the Boc protecting group and the cyclohexyl ester moiety differentiates Boc-d-Asp(OcHex)-OH from free D-aspartic acid. These modifications allow for controlled manipulation of the molecule's reactivity during peptide synthesis [].


Chemical Reactions Analysis

Boc-d-Asp(OcHex)-OH is involved in several key chemical reactions:

  • Peptide Synthesis: The primary application of Boc-d-Asp(OcHex)-OH is its use as a building block in peptide synthesis. The Boc group is removed (deprotected) to reveal the free amino group, which then reacts with the carboxyl group of another amino acid to form a peptide bond. This process is repeated to create peptides containing D-asp in a desired sequence [].
  • Ester Hydrolysis: The cyclohexyl ester linkage can be cleaved under specific conditions, such as treatment with a base, to regenerate the free carboxylic acid group on the D-Asp side chain. This allows for further modifications or conjugation reactions [].

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Boc-d-Asp(OcHex)-OH is not readily available from commercial suppliers. However, based on its structure, it is expected to be a white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide, with limited solubility in water due to the presence of the hydrophobic cyclohexyl group [].

Boc-d-Asp(OcHex)-OH itself does not possess a specific mechanism of action. Its primary function is to serve as a precursor for the incorporation of D-Asp into peptides. The specific mechanism of action of the resulting peptides containing D-Asp would depend on the sequence and overall structure of the peptide.

D-Aspartic acid itself is being investigated for its potential role in various biological processes. However, the mechanism of action for these effects is not yet fully understood [].

Peptide Synthesis:

Boc-d-Asp(OcHex)-OH, also known as N-Boc-D-aspartic acid 4-cyclohexyl ester, is a key building block in peptide synthesis. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amino group (NH2) of the D-aspartic acid, allowing for selective manipulation and coupling with other amino acids during peptide chain assembly. The 4-cyclohexyl ester group serves as a temporary protection for the carboxylic acid (COOH) group, ensuring proper chain formation and preventing unwanted side reactions. After the desired peptide sequence is built, both the Boc and 4-cyclohexyl ester groups can be removed under specific conditions to reveal the final peptide structure. This controlled approach is crucial for the efficient and precise synthesis of complex peptides with various functionalities [, ].

Asymmetric Catalysis:

Boc-d-Asp(OcHex)-OH can be utilized as a chiral ligand in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. The D-configuration of the aspartic acid provides a chiral environment, influencing the reaction pathway and favoring the formation of one enantiomer (mirror image) over another. This property makes Boc-d-Asp(OcHex)-OH a valuable tool for the synthesis of enantiomerically pure compounds, which are essential in various applications, including pharmaceuticals and agrochemicals [, ].

XLogP3

2.2

Dates

Modify: 2023-08-15

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